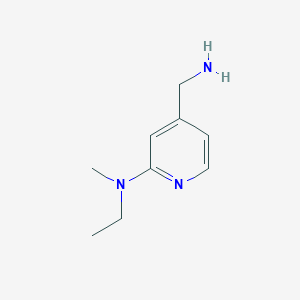

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are a class of heterocyclic compounds that are of immense interest in modern chemical research. Their unique structural and electronic properties make them versatile building blocks in a wide range of applications. In medicinal chemistry, the pyridine scaffold is a common feature in many approved drugs, contributing to their biological activity. rsc.org Pyridine-containing compounds have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for specific interactions with biological targets.

Strategic Position of 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine within Complex Molecular Architectures

Due to the absence of specific research on this compound, its strategic position within complex molecular architectures can only be inferred from its structure. The presence of multiple nitrogen atoms with varying basicity and nucleophilicity (the pyridine ring nitrogen, the 2-amino group, and the aminomethyl group) suggests its potential as a versatile ligand for metal complexes or as a scaffold for building more complex molecules. Substituted 2-aminopyridines, a class to which this compound belongs, have been explored as inhibitors of nitric oxide synthases and in the development of other biologically active agents. nih.gov

Overview of Research Trajectories Pertaining to Pyridine-Based Amines

Research into pyridine-based amines is a vibrant and evolving field. Current trajectories include the development of novel synthetic methodologies to access structurally diverse pyridine derivatives. nih.gov There is a strong focus on creating compounds with specific biological activities, often guided by computational modeling and structure-activity relationship studies. nih.gov Another significant area of research is the use of pyridine-based amines as ligands in catalysis and materials science, where their electronic properties can be tuned by altering the substituents on the pyridine ring. mdpi.com

Methodological Approaches for Comprehensive Chemical Characterization in Research

The comprehensive characterization of a novel chemical compound like this compound would typically involve a suite of analytical techniques. The structural confirmation would rely on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and infrared (IR) spectroscopy to identify functional groups. For crystalline materials, X-ray diffraction provides definitive structural information. mdpi.com Purity would be assessed using chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Ethical Considerations in Chemical Synthesis and Research

Ethical considerations are paramount in all chemical research. For a novel compound, this would involve a thorough assessment of its potential hazards and environmental impact. The principles of green chemistry would guide its synthesis to minimize waste and the use of hazardous substances. Furthermore, should the compound show biological activity, ethical considerations would extend to its potential applications and the responsible dissemination of research findings to prevent misuse.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-12(2)9-6-8(7-10)4-5-11-9/h4-6H,3,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFHGDQHJYINFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Aminomethyl N Ethyl N Methylpyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine suggests several possible disconnection points. The primary strategic disconnections involve the C-N bonds of the tertiary amine at the 2-position and the C-C bond of the aminomethyl group at the 4-position.

Route A: Late-stage introduction of the aminomethyl group. This approach prioritizes the formation of the 2-(N-ethyl-N-methylamino)pyridine core. The aminomethyl group can be disconnected to a more stable precursor, such as a nitrile (cyano group). This leads to a key intermediate, 2-(N-ethyl-N-methylamino)-4-cyanopyridine. This intermediate can be further disconnected at the C2-N bond, leading back to a 2-halo-4-cyanopyridine and N-ethyl-N-methylamine. The 2-halo-4-cyanopyridine can be conceptually derived from 4-cyanopyridine (B195900) N-oxide. chemicalbook.com

Route B: Early introduction of the 4-position substituent. In this alternative strategy, the tertiary amine at the 2-position is formed in a later step. The disconnection of the C2-N bond of the target molecule would yield 2-amino-4-(aminomethyl)pyridine and appropriate ethylating and methylating agents. Further disconnection of the aminomethyl group at the 4-position would again lead to a 4-cyanopyridine derivative, in this case, 2-amino-4-cyanopyridine. This intermediate can be traced back to simpler pyridine (B92270) starting materials.

Both routes converge on a common theme: the use of a cyano group as a precursor to the aminomethyl group and the strategic functionalization of a pre-existing pyridine ring. The choice between these routes in a practical synthesis would depend on the relative reactivity of the intermediates and the chemoselectivity of the involved reactions.

Classical Synthetic Routes and Their Mechanistic Underpinnings

Classical synthetic routes for the construction of this compound would rely on well-established, often multi-step, reaction sequences.

A cornerstone of pyridine chemistry is the introduction of an amino group onto the ring. The Chichibabin reaction, first reported in 1914, allows for the direct amination of pyridine and its derivatives at the 2- and 6-positions using sodium amide (NaNH2) in an inert solvent like toluene (B28343) or xylene. chemicalbook.comresearchgate.netresearchgate.net The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, forming a Meisenheimer-like intermediate, followed by the elimination of a hydride ion to restore aromaticity. chemicalbook.comresearchgate.net While effective for introducing a primary amino group, this method is generally not suitable for the direct introduction of secondary or tertiary amines and often requires harsh reaction conditions.

A more versatile classical approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position of the pyridine ring. 2-Halopyridines are significantly more reactive towards nucleophiles than their 3- and 4-isomers due to the electron-withdrawing nature of the ring nitrogen. The reaction with an amine proceeds through an addition-elimination mechanism, where the amine attacks the carbon bearing the halogen, forming a tetrahedral intermediate which then expels the halide to yield the corresponding aminopyridine.

| Starting Material | Reagent | Product | Conditions | Yield |

| 2-Chloropyridine | N-ethyl-N-methylamine | 2-(N-ethyl-N-methylamino)pyridine | High temperature, sealed tube | Moderate |

| 2-Bromopyridine | N-ethyl-N-methylamine | 2-(N-ethyl-N-methylamino)pyridine | High temperature | Moderate to Good |

This table presents hypothetical data for illustrative purposes.

The formation of the N-ethyl-N-methylamino group at the 2-position can be envisioned through the stepwise alkylation of a 2-aminopyridine (B139424) precursor. Direct N-alkylation of aminopyridines with alkyl halides can be challenging due to the potential for over-alkylation and competing alkylation at the pyridine ring nitrogen. researchgate.net However, with careful control of stoichiometry and reaction conditions, selective mono- and di-alkylation can be achieved.

A plausible sequence would involve the initial N-ethylation of 2-aminopyridine, followed by N-methylation of the resulting 2-(ethylamino)pyridine. The use of a strong base, such as sodium hydride (NaH), would be necessary to deprotonate the amino group, enhancing its nucleophilicity for the subsequent reaction with an alkyl halide (e.g., ethyl iodide or methyl iodide).

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 2-Aminopyridine | 1. NaH, 2. Ethyl iodide | 1. NaH, 2. Methyl iodide | 2-(N-ethyl-N-methylamino)pyridine |

| 2-Amino-4-cyanopyridine | 1. NaH, 2. Ethyl iodide | 1. NaH, 2. Methyl iodide | 2-(N-ethyl-N-methylamino)-4-cyanopyridine |

This table presents hypothetical data for illustrative purposes.

The aminomethyl group at the 4-position is most conveniently introduced by the reduction of a cyano group. The synthesis of 4-cyanopyridine can be achieved through the ammoxidation of 4-methylpyridine, reacting it with ammonia (B1221849) and air over a suitable catalyst at high temperatures. thieme-connect.deorgsyn.org

The reduction of the nitrile to a primary amine is a well-established transformation. Several reducing agents are effective for this purpose. Catalytic hydrogenation using Raney Nickel is a common and efficient method. google.comnih.gov This process involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the nickel catalyst.

Alternatively, powerful hydride reagents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of nitriles to primary amines. researchgate.netresearchgate.netresearchgate.net The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

| Starting Material | Reducing Agent | Product | Solvent |

| 4-Cyanopyridine | H2, Raney Ni | 4-(Aminomethyl)pyridine | Methanol/Ammonia |

| 2-(N-ethyl-N-methylamino)-4-cyanopyridine | LiAlH4 | This compound | Diethyl ether |

| 2-Amino-4-cyanopyridine | H2, Raney Ni | 2-Amino-4-(aminomethyl)pyridine | Methanol/Ammonia |

This table presents hypothetical data for illustrative purposes.

Modern Catalytic Approaches in Pyridine Functionalization

Modern synthetic chemistry offers more efficient and selective methods for the functionalization of pyridine rings, primarily through the use of transition metal catalysts.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds. chemrxiv.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides with a wide range of primary and secondary amines under relatively mild conditions. For the synthesis of the target molecule, a 2-halopyridine derivative, such as 2-chloro-4-cyanopyridine, could be coupled with N-ethyl-N-methylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the palladium(0) catalyst. organic-chemistry.org

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems. google.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often with a ligand such as a diamine or an amino acid, and a base. While often requiring higher temperatures than their palladium-catalyzed counterparts, copper-catalyzed methods can be advantageous due to the lower cost of the metal.

| Aryl Halide | Amine | Catalyst System | Product |

| 2-Chloro-4-cyanopyridine | N-ethyl-N-methylamine | Pd(OAc)2, phosphine ligand, base | 2-(N-ethyl-N-methylamino)-4-cyanopyridine |

| 2-Bromo-4-cyanopyridine | N-ethyl-N-methylamine | CuI, ligand, base | 2-(N-ethyl-N-methylamino)-4-cyanopyridine |

This table presents hypothetical data for illustrative purposes.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful alternative to traditional metal-based catalysis. In the context of pyridine synthesis and functionalization, organocatalysts offer mild reaction conditions and unique selectivity profiles.

A notable strategy involves the photochemical organocatalytic functionalization of pyridines. acs.orgnih.gov This approach harnesses the reactivity of pyridinyl radicals, which are generated through a single-electron transfer (SET) process from an excited organocatalyst. acs.orgnih.gov For instance, a dithiophosphoric acid can serve a triple role as a Brønsted acid to protonate the pyridine, a SET reductant upon photoexcitation, and a hydrogen atom abstractor to generate a radical coupling partner. acs.orgnih.gov This methodology allows for the introduction of alkyl or allyl groups at the C4 position of the pyridine ring with high regioselectivity. acs.orgnih.gov Synthesizing this compound could hypothetically involve an organocatalytic C-H functionalization at the 4-position of a pre-existing 2-(N-ethyl-N-methylamino)pyridine precursor with a suitable aminomethyl surrogate.

Another organocatalytic protocol has been demonstrated for the assembly of 2,6-diarylpyridines, proceeding through the decarboxylation of an amino acid and dual C(sp³)–H bond oxidation of carbonyl compounds, with L-proline being an effective catalyst. researchgate.net While this specific example leads to a different substitution pattern, it highlights the potential of organocatalysis to construct the pyridine core from simple precursors. Adapting such a strategy would require the selection of appropriate starting materials to yield the 2,4-substitution pattern of the target molecule.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that the correct atoms are connected in the desired spatial arrangement.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In synthesizing the target compound, a key challenge would be the selective functionalization of the pyridine ring without affecting the amino groups. For example, during a cross-coupling reaction to introduce a substituent, the catalyst must preferentially activate a C-H or C-halogen bond on the pyridine ring over any N-H bonds on a precursor.

Regioselectivity is critical for installing substituents at the correct positions on the pyridine ring. The target molecule requires functionalization at the C2 and C4 positions. Numerous methods have been developed for the regioselective synthesis of substituted pyridines. nih.gov The reaction of 3,4-pyridynes, for example, can be directed by adjacent substituents to control the position of incoming nucleophiles. nih.gov More direct methods, such as the photochemical organocatalytic allylation, have shown excellent regioselectivity for the C4 position of various pyridine substrates. acs.orgnih.gov The classical Hantzsch pyridine synthesis and its variations also provide access to specific substitution patterns, although they may require subsequent functional group manipulations. ijarsct.co.in

Stereoselectivity , while not relevant to the final achiral structure of this compound, is a crucial consideration in the synthesis of many chiral pyridine-containing molecules, such as pharmaceutical agents. nih.govrsc.org Chemo-enzymatic methods, for instance, have been used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines, which are valuable chiral building blocks. nih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning aims to minimize environmental impact by reducing waste, conserving energy, and using safer materials. ijarsct.co.innih.govresearchgate.net

Solvent Selection and Minimization

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids like CO₂. ijarsct.co.inresearchgate.net Many modern methods for pyridine synthesis have been developed to work in these greener solvents or under solvent-free conditions. nih.govresearchgate.net For example, one-pot multicomponent reactions for pyridine derivatives have been successfully carried out in ethanol or even water, significantly reducing the environmental footprint of the process. researchgate.netresearchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. primescholars.comnih.gov Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently "greener" as they generate less waste. nih.govacsgcipr.org The Hantzsch pyridine synthesis, a multicomponent reaction, is a classic example of an atom-economical approach to the pyridine core. ijarsct.co.in Optimizing reaction efficiency involves maximizing the yield of the desired product while minimizing byproducts, often through the use of catalysts. researchgate.net

Below is a hypothetical comparison illustrating the concept of atom economy.

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |

| Substitution | R-X + Nu-Y | R-Nu | X-Y | (MW of R-Nu) / (MW of R-X + MW of Nu-Y) * 100 |

| Addition | R=R' + X-Y | X-R-R'-Y | None | 100% |

| Multicomponent | A + B + C | A-B-C | H₂O | (MW of A-B-C) / (MW of A + B + C) * 100 |

This table provides a conceptual overview of atom economy for different reaction types.

Sustainable Reagent and Catalyst Development

A key tenet of green chemistry is the development of sustainable reagents and catalysts. This includes replacing stoichiometric reagents with catalytic alternatives and favoring catalysts based on abundant, less toxic metals (e.g., iron, copper) over precious metals (e.g., palladium, rhodium). acsgcipr.orgrsc.org An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been reported as a green method for synthesizing symmetrical pyridines. rsc.org Furthermore, there is growing interest in using biocatalysts, such as enzymes, which operate under mild conditions and offer high selectivity. ijarsct.co.in The use of renewable feedstocks, such as glycerol (B35011) or other biomass-derived materials, to produce pyridine bases is also an active area of research, aiming to reduce reliance on petrochemical sources. acsgcipr.orgresearchgate.net

Total Synthesis and Fragment Coupling Strategies for Related Pyridine Structures

The construction of complex molecules like this compound can be approached through either a linear/convergent total synthesis that builds the ring system, or a fragment coupling strategy that joins pre-functionalized building blocks.

Total Synthesis strategies often involve building the pyridine ring from acyclic precursors. Several named reactions are cornerstones of this approach:

Hantzsch Synthesis : A multicomponent reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the pyridine. ijarsct.co.in

Bönnemann Cycloaddition : A [2+2+2] cycloaddition of a nitrile with two equivalents of acetylene, often catalyzed by cobalt complexes.

Kröhnke Pyridine Synthesis : Involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.

Fragment Coupling Strategies rely on connecting smaller, pre-synthesized molecular fragments. This approach is common in modern synthesis and often utilizes transition-metal-catalyzed cross-coupling reactions. nih.gov For the target molecule, a plausible disconnection would be between the pyridine core and one of its substituents. For example, a 2-amino-4-halopyridine could be coupled with an aminomethyl-containing fragment, or a 4-(aminomethyl)-2-halopyridine could undergo a Buchwald-Hartwig amination with N-ethyl-N-methylamine. Such strategies offer flexibility and allow for the late-stage introduction of functional groups. organic-chemistry.org A convergent fragment coupling strategy, where two complex fragments are joined late in the synthesis, can rapidly build molecular complexity. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine, the molecular formula is C₉H₁₅N₃. HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. An experimental measurement that matches this theoretical value within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for [C₉H₁₅N₃+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃ |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass | 166.1339 |

| Required Accuracy | < 5 ppm |

Further analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can provide valuable information about the molecule's structure, corroborating the assignments made by other spectroscopic methods.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, ¹H and ¹³C NMR spectra would reveal a unique set of signals corresponding to each chemically distinct hydrogen and carbon atom in the molecule.

Expected ¹H NMR Data: The proton NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the aminomethyl bridge, and the N-ethyl and N-methyl groups. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integral value of each signal are key to assigning them to specific protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (Position 6) | ~8.0-8.2 | Doublet (d) | 1H |

| Pyridine H (Position 5) | ~6.5-6.7 | Doublet (d) | 1H |

| Pyridine H (Position 3) | ~6.3-6.5 | Singlet (s) | 1H |

| Aminomethyl (-CH₂-) | ~3.6-3.8 | Singlet (s) | 2H |

| N-Ethyl (-CH₂CH₃) | ~3.0-3.3 | Quartet (q) | 2H |

| N-Methyl (-NCH₃) | ~2.8-3.0 | Singlet (s) | 3H |

| Primary Amine (-NH₂) | Variable | Broad Singlet | 2H |

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display nine distinct signals, one for each unique carbon atom in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) |

|---|---|

| Pyridine C2 (C-N) | ~158-160 |

| Pyridine C6 | ~147-149 |

| Pyridine C4 | ~145-147 |

| Pyridine C5 | ~110-112 |

| Pyridine C3 | ~105-107 |

| N-Ethyl (-CH₂CH₃) | ~45-48 |

| Aminomethyl (-CH₂-) | ~43-46 |

| N-Methyl (-NCH₃) | ~35-38 |

To unambiguously assign all ¹H and ¹³C signals and confirm the molecule's connectivity, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for studying the molecule's preferred conformation.

Dynamic NMR (DNMR) could be utilized to study the conformational dynamics of this compound. This technique involves recording NMR spectra at various temperatures to observe changes in the appearance of the signals. For this molecule, DNMR could potentially be used to investigate the rotational barrier around the C4-CH₂ bond and the C2-N bond, providing insight into the molecule's flexibility and the conformational exchange rates.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the key functional groups include the primary amine (-NH₂), the tertiary amine (-N(Et)(Me)), the pyridine ring, and aliphatic C-H bonds.

Table 4: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | 3000 - 3100 |

The presence of strong bands in these regions would confirm the integrity of the principal functional groups within the molecular structure.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the isolation of a target compound from a reaction mixture and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile organic compound. For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

A typical RP-HPLC method would involve a stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid added. The modifier helps to ensure sharp, symmetrical peak shapes by protonating the basic amine groups. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

This method would effectively separate the target compound from potential impurities, allowing for its quantification and purity to be reported with high confidence.

Gas Chromatography (GC) Applications

No specific GC methods for the analysis of this compound have been documented in peer-reviewed literature. While GC is a common technique for the analysis of volatile and semi-volatile amines, the successful application often depends on factors such as the compound's thermal stability and polarity. For many amines, derivatization is a necessary step to improve chromatographic behavior and prevent peak tailing, but no such procedures have been described for this specific compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to derivatives)

There is no information available regarding the chiral separation of this compound or its derivatives using Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to traditional liquid chromatography. However, without any reported synthesis of chiral derivatives or attempts at enantiomeric resolution, the applicability of SFC to this compound remains purely theoretical.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of this compound has not been determined, as no published studies utilizing X-ray crystallography for this compound exist. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and conformation. Without experimental data, any discussion of its solid-state structure would be speculative.

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-MS/MS, GC-MS)

There are no specific LC-MS/MS or GC-MS methods reported for the detection or quantification of this compound. These hyphenated techniques are essential for the analysis of complex mixtures, offering high sensitivity and selectivity. While general methodologies for the analysis of amines by LC-MS and GC-MS are well-established, often involving specific derivatization agents to enhance ionization or volatility, no methods have been tailored or validated for this particular analyte. Predicted mass spectrometry data, such as collision cross-section values, can be computationally generated but have not been experimentally verified.

Computational and Theoretical Studies of 4 Aminomethyl N Ethyl N Methylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scienceopen.com For a molecule like 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine, DFT would be used to determine several key properties.

First, a geometry optimization would be performed to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure. Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly employed for pyridine (B92270) derivatives to achieve a balance between accuracy and computational cost. tandfonline.comtandfonline.com

Once the geometry is optimized, DFT calculations can yield valuable electronic data:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atom in the pyridine ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing further insight into the electronic distribution and potential reactive sites.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -0.9 eV | Represents the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

While more computationally demanding than DFT, ab initio methods can provide higher accuracy for certain properties, serving as a benchmark for DFT results. acs.org For instance, they can be used to precisely calculate interaction energies between molecules or refine the electronic energies of different molecular conformations. acs.org A comparative study using both DFT and ab initio methods would provide a robust understanding of the electronic properties of this compound.

Conformational Analysis and Energy Landscape Mapping

The presence of several single bonds in the aminomethyl and N-ethyl-N-methyl substituents allows this compound to adopt multiple spatial arrangements, or conformations. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties. ijpsr.com

Molecular Mechanics (MM) is a method that uses classical physics (force fields) to model molecular systems. It is much faster than quantum methods and is ideal for studying large systems or, in this case, for exploring the vast number of possible conformations of a flexible molecule.

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. rsc.org An MD simulation of this compound in a solvent like water would reveal its preferred conformations, the flexibility of its side chains, and its interactions with the surrounding environment. researchgate.net

| Bond Number | Atoms Defining the Bond | Associated Group |

|---|---|---|

| 1 | Pyridine(C4) — CH₂ | Aminomethyl side chain |

| 2 | Pyridine(N2) — CH₂ | N-ethyl side chain |

| 3 | CH₂ — CH₃ | N-ethyl side chain |

| 4 | Pyridine(N2) — CH₃ | N-methyl side chain |

To map the energy landscape more systematically, a Potential Energy Surface (PES) scan can be performed. nih.gov This involves calculating the molecule's energy while systematically rotating one or more dihedral angles associated with the flexible bonds. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. This technique is invaluable for understanding the energetic cost of conformational changes and identifying the most likely shapes the molecule will adopt.

Mechanistic Investigations of Biological Interactions and Target Modulation Contextual

Exploration of Potential Receptor Binding Mechanisms for Related Chemical Entities

Aminopyridine derivatives have been shown to interact with a variety of receptors, suggesting that 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine may also exhibit affinity for certain receptor types. The binding of these compounds is largely dictated by their structural features, which allow for specific interactions with receptor binding pockets.

One notable class of receptors that interact with aminopyridine derivatives are sigma receptors (σRs) , which are implicated in a range of neurological disorders. A study on polyfunctionalized pyridines identified a compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, with high affinity for the σ1 receptor nih.gov. Molecular modeling suggested that the pyridine (B92270) ring establishes π-alkyl interactions with hydrophobic residues such as Leu105, Met93, and Ala185 within the receptor's binding pocket. Furthermore, a hydrogen bond is formed between the NH group of the ligand and the Glu172 residue of the receptor, highlighting the importance of hydrogen bonding in the stabilization of the ligand-receptor complex nih.gov.

Another potential target for aminopyridine-based compounds are ion channels . For instance, certain 2-aminopyridine (B139424) derivatives have been identified as potent and selective inhibitors of the Nav1.8 sodium channel nih.gov. Structure-activity relationship (SAR) studies of these compounds indicated that the 2-amino group likely binds within a lipophilic pocket of the channel. The introduction of polar heteroatoms in this region led to a significant decrease in potency, reinforcing the hypothesis of a hydrophobic binding environment nih.gov.

The primary mechanism by which many aminopyridines exert their effects is through the blockade of voltage-gated potassium channels rsc.org. This action leads to an increase in the influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine (B1216132) rsc.org. This mechanism is fundamental to the therapeutic effects of aminopyridine drugs used in certain neurological conditions.

Enzyme Inhibition or Activation Studies at a Molecular Level

The aminopyridine scaffold is a common feature in a variety of enzyme inhibitors. The specific substitutions on the pyridine ring and the amine group play a crucial role in determining the target enzyme and the potency of inhibition.

Copper-Containing Amine Oxidases (CAOs): Derivatives of 4-aminomethylpyridine have been studied as substrate-like, reversible inhibitors of various CAOs nih.gov. These enzymes are involved in the metabolism of primary amines. The inhibitory activity of these compounds is influenced by the nature of the substituents at positions 3 and 5 of the pyridine ring, with alkoxy, alkylthio, and alkylamino groups contributing to their potency and selectivity nih.gov.

Dipeptidyl Peptidase-4 (DPP-4): A series of 5-aminomethyl-4-aryl-pyridines have been discovered as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis nih.gov. The substitution pattern on the pyridine ring was found to be critical for the inhibitory activity. Further optimization of these compounds, such as the introduction of a cyano group, led to a significant increase in potency, likely due to interactions with the catalytic serine residue in the active site of DPP-4 nih.gov.

Nitric Oxide Synthases (NOS): 2-Aminopyridine derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS) nih.gov. SAR studies on a series of these compounds with a shortened amino sidechain revealed that modulation of the basicity and lipophilicity of the tail amino functionality is key to improving selectivity and permeability. The introduction of fluorine atoms into a cyclic amine tail, for instance, was shown to enhance the compound's properties nih.gov.

The table below summarizes the inhibitory activities of some aminopyridine derivatives against different enzymes.

| Compound Class | Target Enzyme | Key Structural Features for Activity | Reference |

| 4-Aminomethylpyridine derivatives | Copper-Containing Amine Oxidases (CAOs) | Alkoxy, alkylthio, or alkylamino groups at positions 3 and 5 | nih.gov |

| 5-Aminomethyl-4-aryl-pyridines | Dipeptidyl Peptidase-4 (DPP-4) | Specific substitution pattern on the pyridine ring; cyano group for enhanced potency | nih.gov |

| 2-Aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Shortened amino sidechain; modulated basicity and lipophilicity of the tail amine | nih.gov |

Interrogation of Protein-Ligand Interaction Dynamics through Biophysical Techniques

Understanding the dynamics of how a ligand like this compound interacts with its protein target is fundamental to drug design. A variety of biophysical techniques are employed to characterize these interactions, providing insights into binding affinity, kinetics, and thermodynamics.

Fluorescence-Based a ssays:** Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are widely used techniques. FP measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein molecule. FRET, on the other hand, can be used to measure distances between a donor and an acceptor fluorophore, providing information on conformational changes upon ligand binding or for monitoring binding events in a competitive assay format nih.gov.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics of biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) researchgate.net.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a deeper understanding of the driving forces of the interaction purdue.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions at an atomic level. Techniques like chemical shift perturbation (CSP) can identify the binding site of a ligand on a protein by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand titration. Saturation transfer difference (STD) NMR can be used to identify which parts of a ligand are in close proximity to the protein, providing information on the binding epitope researchgate.net.

These biophysical methods, often used in combination, provide a comprehensive picture of the protein-ligand interaction, guiding the optimization of lead compounds.

Elucidation of Signaling Pathway Modulations by Related Chemical Scaffolds

The interaction of aminopyridine derivatives with their biological targets can lead to the modulation of various intracellular signaling pathways. While direct studies on this compound are not available, the known targets of related compounds provide insights into potential pathway modulations.

Incretin (B1656795) Signaling: The inhibition of DPP-4 by aminomethyl-pyridine derivatives directly impacts the incretin signaling pathway nih.gov. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying. This cascade of events ultimately leads to improved glycemic control.

Calcium Signaling: The blockade of voltage-gated potassium channels by aminopyridines leads to prolonged depolarization of the presynaptic nerve terminal. This results in an increased influx of calcium through voltage-gated calcium channels, which is a key event in triggering the release of neurotransmitters rsc.org. This modulation of calcium signaling is central to the mechanism of action of aminopyridines in certain neurological disorders.

Nitric Oxide Signaling: Inhibitors of nNOS, which include certain 2-aminopyridine derivatives, directly affect the nitric oxide signaling pathway in neuronal tissues nih.gov. Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and synaptic plasticity. By inhibiting nNOS, these compounds can reduce the production of NO, which may have therapeutic implications in conditions where excessive NO production is pathogenic.

Structure-Activity Relationship (SAR) Studies for Functional Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For aminopyridine derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine (B50134) led to a new series of analogues with potent oral activity, while other modifications to the pyridine core resulted in a loss of activity nih.gov. In the case of DPP-4 inhibitors, the specific substitution pattern of the aryl group at the 4-position and the aminomethyl group at the 5-position of the pyridine ring was found to be crucial for high inhibitory potency nih.gov.

Modifications of the Amino Group: The substituents on the amino group also play a significant role in determining the biological activity. In the development of PAK1 inhibitors based on a 2-arylamino-4-aryl-pyrimidine scaffold, the incorporation of a 1,2-dimethylpiperazine (B29698) pendant domain on the 2-amino group, in combination with a bromide at the 5-position of the pyrimidine (B1678525) core, yielded a lead compound with potent inhibitory and anti-proliferative activity nih.gov. For nNOS inhibitors, the length and rigidity of the linker between the 2-aminopyridine head and the tail amino functionality, as well as the basicity of the tail amine, were key parameters for optimization nih.gov.

The following table provides a summary of key SAR findings for different classes of aminopyridine derivatives.

| Compound Class | Biological Target | Key SAR Findings | Reference |

| 3,5-Diaryl-2-aminopyridines | Antimalarial | Replacement of the pyridine core with pyrazine maintained activity. | nih.gov |

| 5-Aminomethyl-4-aryl-pyridines | DPP-4 Inhibitors | Specific substitution pattern on the pyridine ring is crucial for potency. | nih.gov |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 Inhibitors | Combination of a bromide at the 5-position and a 1,2-dimethylpiperazine at the 2-amino group enhanced activity. | nih.gov |

| 2-Aminopyridine derivatives | nNOS Inhibitors | Length and rigidity of the linker and basicity of the tail amine are important for potency and selectivity. | nih.gov |

Future Directions in the Research of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous FDA-approved drugs and its versatile chemical properties. nih.govrsc.org The specific compound, this compound, as a substituted 2-aminopyridine, represents a chemical structure with significant potential for future research and application. The exploration of this and similar molecules is poised to benefit from advancements in synthesis, analytics, computational science, and interdisciplinary collaboration. This article outlines the emerging research avenues that could define the future of this promising class of compounds.

Q & A

Q. What statistical methods are appropriate for analyzing variability in its biological activity data?

- Methodological Answer :

- ANOVA : Identifies significant differences across biological replicates.

- QSAR Modeling : Relates structural features (e.g., substituent electronegativity) to IC₅₀ values.

- Bayesian Inference : Quantifies uncertainty in dose-response curves.

Outlier detection via Grubbs' test ensures data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.